Lipophilicity Reduction vs. Hydrocarbon Spiro[2.4]heptane: A logP-Driven Differentiation for 5,6-Diazaspiro[2.4]hept-5-ene Procurement
The introduction of two nitrogen atoms into the spiro[2.4]heptane framework causes a pronounced lipophilicity reduction. 5,6-Diazaspiro[2.4]hept-5-ene exhibits a computed logP of 0.10 , whereas the all‑carbon comparator spiro[2.4]heptane shows a logP of 2.34 . This ≈2.2 log unit decrease demonstrates that the diaza analogue is substantially more polar and thus markedly different in solubility, membrane permeability, and formulation behavior.
| Evidence Dimension | Octanol/water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 0.10360 |
| Comparator Or Baseline | Spiro[2.4]heptane (all‑carbon): logP = 2.34060 |
| Quantified Difference | ΔlogP ≈ –2.24 (target compound is ≈175‑fold less lipophilic) |
| Conditions | Computed logP values from ChemSrc database entries; no experimentally measured logP available. Values are not head‑to‑head within a single study. |
Why This Matters
This logP difference directly impacts solubility and biological membrane permeability, making the diaza scaffold preferable for medicinal chemistry programs that require lower lipophilicity to avoid hERG, phospholipidosis, or nonspecific binding liabilities.
